molecular formula C15H16N2O B8127724 5-Amino-biphenyl-3-carboxylic acid dimethylamide

5-Amino-biphenyl-3-carboxylic acid dimethylamide

Cat. No.: B8127724
M. Wt: 240.30 g/mol
InChI Key: JRCPJOXXFXXGKL-UHFFFAOYSA-N
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Description

5-Amino-biphenyl-3-carboxylic acid dimethylamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.30034 g/mol . This compound is known for its unique structure, which includes an aminobiphenyl core and a carboxylic acid dimethylamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5-Amino-biphenyl-3-carboxylic acid dimethylamide typically involves the reaction of 5-aminobiphenyl-3-carboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Amino-biphenyl-3-carboxylic acid dimethylamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-biphenyl-3-carboxylic acid dimethylamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Amino-biphenyl-3-carboxylic acid dimethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

5-Amino-biphenyl-3-carboxylic acid dimethylamide can be compared with other similar compounds, such as:

    4-Aminobiphenyl-3-carboxylic acid dimethylamide: This compound has a similar structure but with the amino group at a different position, leading to different chemical and biological properties.

    5-Aminobiphenyl-2-carboxylic acid dimethylamide: This compound has the carboxylic acid dimethylamide group at a different position, affecting its reactivity and applications.

    5-Aminobiphenyl-3-carboxylic acid ethylamide:

Properties

IUPAC Name

3-amino-N,N-dimethyl-5-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-8-12(9-14(16)10-13)11-6-4-3-5-7-11/h3-10H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCPJOXXFXXGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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